3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic organic molecule featuring a fused pyrrolo-oxazole dione core. Its structure is distinguished by three aromatic substituents:
- A 4,5-dimethoxy-2-nitrophenyl group at position 3, contributing electron-withdrawing (nitro) and electron-donating (methoxy) effects.
- A phenyl group at position 2, providing structural rigidity.
This compound’s synthesis likely involves multi-step cyclization and substitution reactions, as inferred from analogous methods for pyrrolo-oxazole derivatives .
Properties
Molecular Formula |
C25H20FN3O7 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20FN3O7/c1-34-19-12-17(18(29(32)33)13-20(19)35-2)22-21-23(36-28(22)16-6-4-3-5-7-16)25(31)27(24(21)30)15-10-8-14(26)9-11-15/h3-13,21-23H,1-2H3 |
InChI Key |
FDRVSJNOHWSSMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=CC=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a synthetic derivative notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C21H22FN3O5
- Molecular Weight : 415.41 g/mol
- CAS Number : 329080-31-1
- Structure : The compound features a pyrrolo[3,4-d][1,2]oxazole core with various substituents that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Molecular docking studies suggest that the compound has significant antioxidant properties. The presence of nitro and methoxy groups enhances its ability to scavenge free radicals and inhibit oxidative stress pathways .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle proteins and apoptosis-related pathways .
The biological activity of the compound is largely attributed to its ability to interact with various molecular targets:
- Molecular Docking Studies : Computational analyses have demonstrated strong binding affinities to several proteins involved in oxidative stress and inflammatory responses. The docking results suggest that the nitro and methoxy groups play critical roles in these interactions .
- Cellular Mechanisms : In vitro studies have shown that the compound can modulate signaling pathways related to apoptosis and cell proliferation. Specifically, it may influence the expression of genes associated with these processes .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- A study involving cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that the compound could be further explored as a potential chemotherapeutic agent .
- Another investigation focused on its anti-inflammatory effects revealed that pre-treatment with the compound significantly reduced levels of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory conditions .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | High |
This table illustrates that the target compound exhibits superior biological activities compared to other tested compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exhibit significant anticancer properties. For instance, compounds with a similar structural framework have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that alterations in the nitrophenyl moiety can enhance the cytotoxicity against breast cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Analogous structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. In vitro studies have shown that such compounds can modulate pathways involved in neurodegenerative diseases .
Material Science Applications
Polymer Synthesis
The compound can serve as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the creation of materials with tailored properties for applications in coatings and adhesives. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Photolabile Protecting Groups
Due to its photochemical properties, derivatives of this compound are explored as photolabile protecting groups in organic synthesis. These groups can be selectively removed upon exposure to light, facilitating complex synthetic pathways without compromising the integrity of sensitive functional groups .
Analytical Chemistry Applications
Fluorescent Probes
The compound's ability to fluoresce under specific conditions makes it suitable for use as a fluorescent probe in biological imaging. It can be utilized to track cellular processes or visualize biomolecules within living systems due to its favorable photophysical properties .
Chromatographic Techniques
In analytical chemistry, this compound may be applied as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical profile aids in the development of methods for quantifying similar compounds in complex mixtures .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of analogs based on the structure of this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Polymer Development
In research conducted at a leading materials science institute, the incorporation of this compound into poly(methyl methacrylate) (PMMA) matrices resulted in enhanced UV stability and mechanical properties. The modified PMMA exhibited improved performance in outdoor applications compared to unmodified versions .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Comparison with Pesticide-Related Pyrrole and Pyrazole Derivatives
and highlight pesticidal compounds with structural similarities, such as fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) and fipronil (pyrazole derivative). While these share aromatic fluorine substituents, their core structures differ significantly:
Table 2: Core Structure and Functional Group Comparison
- The target compound’s fused pyrrolo-oxazole system offers greater conformational stability compared to the simpler pyrrole dione in fluoroimide.
- Unlike fipronil’s pyrazole core, the target’s oxygen-rich oxazole ring may reduce lipophilicity, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Microwave-assisted synthesis is a validated approach for structurally similar pyrrolo-oxazole-diones. For example, microwave irradiation (150–200 W, 80–120°C) with anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine can accelerate cyclization steps. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane). Optimize stoichiometry of nitrophenyl and fluorophenyl precursors to minimize byproducts.
Q. How should researchers characterize the compound’s structural and stereochemical properties?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C, 19F) to confirm substituent positions and diastereomerism. For example, ¹H NMR signals for methoxy groups typically appear at δ 3.8–4.0 ppm, while fluorophenyl protons resonate near δ 7.1–7.4 ppm. HRMS (ESI+) validates molecular mass (e.g., calculated [M+H]+: ~535.15 g/mol). IR spectroscopy identifies carbonyl stretches (~1750–1780 cm⁻¹) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) quantifies purity (>95% recommended). Stability studies in DMSO or aqueous buffers (pH 4–9) under controlled temperature (4°C vs. 25°C) identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Cross-validate assays using standardized protocols. For example:
- Antimicrobial Activity : Perform broth microdilution (MIC) and time-kill assays against Gram-positive/negative strains.
- Cytotoxicity : Compare MTT and ATP-based assays in multiple cell lines (e.g., HeLa, HEK293).
Discrepancies may arise from impurity interference or assay sensitivity thresholds. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Synthesize analogs with systematic substitutions:
| Position | Modification | Biological Impact |
|---|---|---|
| Nitrophenyl | Replace -NO₂ with -NH₂ | Compare redox activity |
| Methoxy | Vary -OCH₃ to -OCF₃ | Assess metabolic stability |
| Test modified compounds in parallel using enzyme inhibition (e.g., kinase assays) or cellular uptake studies . |
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with X-ray crystallography data of target proteins (e.g., kinases or cytochrome P450).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
Pair with mutagenesis studies to validate critical binding residues .
Q. What experimental designs mitigate challenges in stereochemical control during synthesis?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enforce desired stereochemistry. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodology : Cross-reference with authentic standards or published spectra for analogous compounds (e.g., pyrrolo[3,4-d]isoxazole-diones). Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. Collaborative inter-laboratory validation reduces instrumentation bias .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
